3-chloro-4-fluoro-N-[(2,3,4-trimethoxyphenyl)methyl]aniline
Description
3-chloro-4-fluoro-N-[(2,3,4-trimethoxyphenyl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a trimethoxyphenylmethyl group attached to the nitrogen atom
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(2,3,4-trimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO3/c1-20-14-7-4-10(15(21-2)16(14)22-3)9-19-11-5-6-13(18)12(17)8-11/h4-8,19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYDPYUBBFSDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2=CC(=C(C=C2)F)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[(2,3,4-trimethoxyphenyl)methyl]aniline typically involves multiple steps:
Nitration: The starting material, 3-chloro-4-fluoronitrobenzene, is subjected to nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The resulting 3-chloro-4-fluoroaniline undergoes a nucleophilic substitution reaction with 2,3,4-trimethoxybenzyl chloride in the presence of a base like sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-[(2,3,4-trimethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro or fluoro atoms.
Scientific Research Applications
3-chloro-4-fluoro-N-[(2,3,4-trimethoxyphenyl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[(2,3,4-trimethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity. The trimethoxyphenylmethyl group may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: Lacks the trimethoxyphenylmethyl group, making it less complex and potentially less active in certain applications.
4-chloro-3-fluoroaniline: Similar structure but with different positioning of the chloro and fluoro groups, which can affect its reactivity and properties.
2,3,4-trimethoxyaniline: Contains the trimethoxyphenyl group but lacks the chloro and fluoro substituents, resulting in different chemical behavior.
Uniqueness
3-chloro-4-fluoro-N-[(2,3,4-trimethoxyphenyl)methyl]aniline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the trimethoxyphenylmethyl moiety, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
